molecular formula C17H19N3O2 B5969419 N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide

N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide

Cat. No.: B5969419
M. Wt: 297.35 g/mol
InChI Key: BKIMOKZCIHUKKB-UHFFFAOYSA-N
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Description

N-{5-[(Anilinocarbonyl)Amino]-2-Methylphenyl}Propanamide is a propanamide derivative featuring a central phenyl ring substituted with a methyl group at the 2-position and an anilinocarbonylamino group at the 5-position. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting proteins requiring aromatic or urea-binding domains.

Properties

IUPAC Name

N-[2-methyl-5-(phenylcarbamoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-16(21)20-15-11-14(10-9-12(15)2)19-17(22)18-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMOKZCIHUKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with aniline and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the anilinocarbonyl intermediate: Aniline reacts with 5-amino-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the anilinocarbonyl intermediate.

    Acylation: The intermediate is then acylated with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds are selected based on structural homology, substituent variations, or functional group similarities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name (CAS No.) Substituents/Functional Groups Molecular Weight Notable Features Evidence ID
N-{5-[(Anilinocarbonyl)Amino]-2-Methylphenyl}Propanamide 2-methylphenyl, 5-(anilinocarbonylamino), propanamide ~297.34* Urea linkage, hydrophobic methyl group N/A
2-[(3-Fluorophenyl)Amino]-N-Phenylpropanamide () 3-fluorophenylamino, phenylpropanamide 258.29 Electron-withdrawing fluorine, simpler aryl
2-(2-Amino-5-Methylphenoxy)-N,N-Diethylpropanamide () 5-methylphenoxy, diethylamide 250.34 Phenoxy group, branched amide
Propanamide, N-[5-(Acetylamino)-1-Hydroxy-2-Naphthalenyl] () Naphthalenyl, hydroxy, acetylamino ~272.29* Polycyclic aromatic, polar hydroxy group
2-Cyano-N-[(Methylamino)Carbonyl]Acetamide () Cyano, methylamino carbonyl, acetamide 157.13 Shorter chain (acetamide), cyano group

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Nitro groups in (CAS 1533-76-2) drastically increase polarity and reduce solubility in nonpolar solvents, unlike the target’s methyl group, which improves lipophilicity .
  • Hydrophobic vs. Polar Groups: The phenoxy group in increases rigidity and may reduce membrane permeability compared to the target’s flexible anilinocarbonylamino chain . The hydroxy group in ’s naphthalenyl derivative enhances water solubility but introduces susceptibility to oxidation .
  • Amide Chain Variations: Acetamide () has a shorter carbon chain than propanamide, reducing steric hindrance but limiting hydrophobic interactions .

Toxicity and Reactivity Insights

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